- Process for preparation of (S)-carvedilol, China, , ,
Cas no 95094-00-1 ((S)-Carvedilol)
(S)-Carvedilol structure
Product Name:(S)-Carvedilol
CAS番号:95094-00-1
MF:C24H26N2O4
メガワット:406.474246501923
MDL:MFCD00869664
CID:811826
PubChem ID:185395
Update Time:2024-10-25
(S)-Carvedilol 化学的及び物理的性質
名前と識別子
-
- 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (2S)-
- (S)-(-)-Carvedilol
- (2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
- UNII-0K47UL67F2 component OGHNVEJMJSYVRP-KRWDZBQOSA-N
- (S)-Carvedilol
- (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (ACI)
- 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-, (S)- (ZCI)
- (-)-Carvedilol
- (S)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol
- E78791
- AKOS030255655
- NS00116143
- 2-PROPANOL, 1-(9H-CARBAZOL-4-YLOXY)-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)-, (2S)-
- GW13D96IND
- (2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol
- AS-82016
- CS-0111827
- 95094-00-1
- S-(-)-Carvedilol
- (2s)-1-(8h-Carbazol-4-Yloxy)-3-[2-(2-Methoxyphenoxy)ethylamino]propan-2-Ol
- (S)-1-(9H-carbazol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- UNII-GW13D96IND
- DTXSID50241749
- OGHNVEJMJSYVRP-KRWDZBQOSA-N
- Q27279308
- BDBM50167072
- (S)-BM 14190
- Carvedilol, (-)-
- ARD193804
- SCHEMBL6430026
- HY-B0006B
- CHEMBL3799125
- 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-,(2S)-
-
- MDL: MFCD00869664
- インチ: 1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m0/s1
- InChIKey: OGHNVEJMJSYVRP-KRWDZBQOSA-N
- ほほえんだ: O(C1C=CC=C2C=1C1C=CC=CC=1N2)C[C@@H](O)CNCCOC1C=CC=CC=1OC
計算された属性
- せいみつぶんしりょう: 406.18900
- どういたいしつりょう: 406.189
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 10
- 複雑さ: 508
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 75.7A^2
じっけんとくせい
- 色と性状: 無色結晶固体
- 密度みつど: 1.25
- ゆうかいてん: 114-115°C
- ふってん: 655.2 °C at 760 mmHg
- フラッシュポイント: 350.1 °C
- 屈折率: 1.657
- PSA: 75.74000
- LogP: 4.12890
(S)-Carvedilol 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B0006B-5mg |
(S)-Carvedilol |
95094-00-1 | 99.64% | 5mg |
¥1100 | 2025-04-15 | |
| MedChemExpress | HY-B0006B-10mg |
(S)-Carvedilol |
95094-00-1 | 99.64% | 10mg |
¥1800 | 2025-04-15 | |
| ChemScence | CS-0111827-5mg |
(S)-Carvedilol |
95094-00-1 | 99.25% | 5mg |
$480.0 | 2021-09-02 | |
| ChemScence | CS-0111827-10mg |
(S)-Carvedilol |
95094-00-1 | 99.25% | 10mg |
$820.0 | 2021-09-02 | |
| TRC | C184635-2mg |
(S)-(-)-Carvedilol |
95094-00-1 | 2mg |
$ 164.00 | 2023-04-18 | ||
| TRC | C184635-5mg |
(S)-(-)-Carvedilol |
95094-00-1 | 5mg |
$ 227.00 | 2023-09-08 | ||
| TRC | C184635-10mg |
(S)-(-)-Carvedilol |
95094-00-1 | 10mg |
$ 425.00 | 2023-09-08 | ||
| TRC | C184635-25mg |
(S)-(-)-Carvedilol |
95094-00-1 | 25mg |
$ 1024.00 | 2023-04-18 | ||
| TRC | C184635-50mg |
(S)-(-)-Carvedilol |
95094-00-1 | 50mg |
$ 1774.00 | 2023-09-08 | ||
| Key Organics Ltd | AS-82016-0.25g |
(2s)-1-(9h-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol |
95094-00-1 | >95% | 0.25g |
£544.00 | 2025-02-08 |
(S)-Carvedilol 合成方法
合成方法 1
はんのうじょうけん
1.1 Solvents: Isopropanol ; 1 h, rt → 90 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Solvents: Isopropanol ; 5 h, reflux
リファレンス
- Drug repurposing and rediscovery: Design, synthesis and preliminary biological evaluation of 1-arylamino-3-aryloxypropan-2-ols as anti-melanoma agents, Bioorganic & Medicinal Chemistry, 2020, 28(9),
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium , Water Solvents: Ethanol ; 10 min, 20 - 30 °C; 1.5 h, 25 °C
リファレンス
- Preparation of carvedilol, European Patent Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Solvents: Isopropanol ; 4 h, rt → reflux
リファレンス
- Hybridization of β-Adrenergic Agonists and Antagonists Confers G Protein Bias, Journal of Medicinal Chemistry, 2019, 62(10), 5111-5131
合成方法 5
はんのうじょうけん
1.1 Solvents: Ethanol ; 1 h, rt → 80 °C
リファレンス
- Preparation method of S-carvedilol, China, , ,
合成方法 6
はんのうじょうけん
リファレンス
- Process for the preparation of highly optical pure carvedilol, United States, , ,
合成方法 7
はんのうじょうけん
リファレンス
- Optically active R- and S-carbazole derivatives, Federal Republic of Germany, , ,
合成方法 8
はんのうじょうけん
リファレンス
- Synthesis, analytical characterization and capillary electrophoretic use of the single-isomer heptakis-(6-O-sulfobutyl)-beta-cyclodextrin, Journal of Chromatography A, 2017, 1514, 127-133
合成方法 9
はんのうじょうけん
1.1 Catalysts: Palladium , Carbon Solvents: Ethanol , Water
1.2 Reagents: Hydrazine hydrate (1:1)
1.2 Reagents: Hydrazine hydrate (1:1)
リファレンス
- Intermediates for preparing the R- or S- enantiomer and N-benzyl derivatives of 1-[9'H-carbazol-4'-yloxy]-3-[2"-(2"'-methoxyphenoxy)ethylamino]propan-2-ol [carvedilol], European Patent Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Solvents: Isopropanol ; 2 h, reflux
リファレンス
- Synthesis of Glycoborine, Glybomine A and B, the Phytoalexin Carbalexin A and the β-Adrenoreceptor Antagonists Carazolol and Carvedilol, Chemistry - A European Journal, 2016, 22(47), 16897-16911
合成方法 11
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 16 h, reflux; reflux → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 6 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Water ; 6 h, reflux
リファレンス
- Process for preparation of optically pure carvedilol, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Solvents: Ethanol ; 19 h, 45 °C
リファレンス
- Preparation of carbazole derivatives as selective β3 adrenergic agonists, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 °C; 30 °C → reflux; 12 h, reflux
リファレンス
- Synthesis of racemic and chiral carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one, Indian Journal of Chemistry, 2012, (9), 1430-1435
合成方法 14
はんのうじょうけん
リファレンス
- Process for the preparation of carvedilol or its enantiomers from the ring-opening reaction of 4-(2,3-epoxypropoxy)carbazole or its enantiomers with an excess of 2-(2-methoxyphenoxy)ethylamine in ethyl acetate as the reaction solvent, World Intellectual Property Organization, , ,
合成方法 15
はんのうじょうけん
リファレンス
- A process for preparation of 1-[9H-carbazol-4-yloxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol, World Intellectual Property Organization, , ,
(S)-Carvedilol Raw materials
- (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](phenylmethyl)amino]-2-propanol
- Carvedilol
- 4-(2,3-Epoxypropoxy)carbazole
- (S)-(+)-4-(2,3-Epoxypropoxy)carbazole
- 4-Hydroxy Carbazole
- 2-(2-Aminoethoxy)anisole
- (5S)-3-[2-(2-Methoxyphenoxy)ethyl]-5-[[(methylsulfonyl)oxy]methyl]-2-oxazolidinone
(S)-Carvedilol Preparation Products
(S)-Carvedilol サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:95094-00-1)(S)-Carvedilol
注文番号:A1204447
在庫ステータス:in Stock
はかる:0.1g/0.25g/1g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:53
価格 ($):336.0/395.0/571.0
Email:sales@amadischem.com
(S)-Carvedilol 関連文献
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
95094-00-1 ((S)-Carvedilol) 関連製品
- 123372-14-5((R)-(+)-O-Desmethyl Carvedilol)
- 918903-20-5(Carvedilol Bis-carbazole)
- 72956-35-5(N2-Methyl Carvedilol)
- 72956-09-3(Carvedilol)
- 142227-51-8(5’-Hydroxyphenyl Carvedilol)
- 142227-49-4(4’-Hydroxyphenyl Carvedilol)
- 146574-43-8(3-Hydroxy Carvedilol)
- 72956-44-6(O-Desmethyl Carvedilol)
- 123372-13-4((S)-(-)-O-Desmethyl Carvedilol)
- 95093-99-5((R)-Carvedilol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:95094-00-1)(S)-Carvedilol
清らかである:99%/99%/99%
はかる:0.1g/0.25g/1g
価格 ($):336.0/395.0/571.0